molecular formula C24H19N3O2 B15007414 3-(2-methoxyphenyl)-2-(quinolin-7-yl)-2,3-dihydroquinazolin-4(1H)-one

3-(2-methoxyphenyl)-2-(quinolin-7-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B15007414
M. Wt: 381.4 g/mol
InChI Key: SOFRSEUIFBKWCB-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-2-(QUINOLIN-7-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a methoxyphenyl group, and a quinolinyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-2-(QUINOLIN-7-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable electrophile.

    Attachment of the Quinolinyl Group: The quinolinyl group can be attached via a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinolinyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone and quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-2-(QUINOLIN-7-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4-one.

    Quinoline Derivatives: Compounds with similar quinoline structures, such as 2-methylquinoline.

Uniqueness

3-(2-METHOXYPHENYL)-2-(QUINOLIN-7-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a methoxyphenyl group, and a quinolinyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-quinolin-7-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H19N3O2/c1-29-22-11-5-4-10-21(22)27-23(26-19-9-3-2-8-18(19)24(27)28)17-13-12-16-7-6-14-25-20(16)15-17/h2-15,23,26H,1H3

InChI Key

SOFRSEUIFBKWCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=CC=N5)C=C4

Origin of Product

United States

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